molecular formula C17H15Cl2NO B3007663 1-(2,4-Dichlorobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 325739-39-7

1-(2,4-Dichlorobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3007663
CAS RN: 325739-39-7
M. Wt: 320.21
InChI Key: SMCKTYKFNPGDBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2,4-Dichlorobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline involves several steps. One common method includes the chlorination of 2,4-dichlorotoluene using azodiisobutyronitrile as a catalyst. The resulting crude product of 2,4-dichlorotrichlorotoluene undergoes hydrolysis, followed by reduced pressure rectification to obtain the target product, 2,4-dichlorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of 1-(2,4-Dichlorobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline ring with two benzoyl groups attached. The chlorine atoms in the benzoyl groups contribute to its overall properties and reactivity .

Scientific Research Applications

Intermediate in Organic Synthesis

The compound is used as an intermediate in the synthesis of other complex organic compounds. It’s particularly useful in the synthesis of 2,4-Dichlorobenzoyl chloride .

2. Crosslinking Agent in Silicone Rubber Manufacturing Di(2,4-dichlorobenzoyl) peroxide (DCBP), a related compound, is commonly used in silicone rubber manufacturing as a crosslinking agent . Given the structural similarity, it’s possible that (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone could have similar applications.

Vulcanizing Agent in Rubber Manufacturing

In addition to being a crosslinking agent, DCBP is also used as a vulcanizing agent in the rubber industry . This suggests potential for (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone in similar roles.

Polymerization Initiator

DCBP is used as a polymerization initiator . This means it helps start the chemical reaction that leads to the formation of polymers. Given the structural similarities, (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone could potentially be used in a similar way.

Study of Thermal Decomposition Characteristics

The compound can be used in the study of thermal decomposition characteristics. For example, DCBP has been investigated through differential scanning calorimetry and thermal activity monitor III, which yielded thermokinetic data to delve into the pure decomposition characteristics of DCBP undergoing chemical reactions .

Safety Parameter Determination

The compound can be used to determine thermal safety parameters through simulation using a best-fit approach based on an appropriately chosen kinetic model and thermal safety software .

Mechanism of Action

  • In pesticides, it may act as an insecticide or fungicide. The specific mode of action would involve disrupting essential biological processes in pests or pathogens .

properties

IUPAC Name

(2,4-dichlorophenyl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c1-11-6-7-12-4-2-3-5-16(12)20(11)17(21)14-9-8-13(18)10-15(14)19/h2-5,8-11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCKTYKFNPGDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

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